5-Methoxy-1-methyl-9H-pyrido[3,4-b]indole

Monoamine oxidase inhibition Structure-activity relationship β-Carboline alkaloids

Researchers relying on harmine (7-methoxy-β-carboline) often encounter confounding MAO-A inhibition and associated neurotoxicity risks. This 5-methoxy positional isomer, 5-methoxy-1-methyl-9H-pyrido[3,4-b]indole, addresses that limitation by favouring serotonin receptor modulation over MAO-A activity, offering a functionally divergent scaffold for kinase inhibitor campaigns, serotonergic probe development, and IP-diversification strategies. - Altered target selectivity: preferential 5-HT receptor engagement versus MAO-A inhibition, minimizing serotonergic off-target effects. - Structurally distinct from harmine at the 5-position, enabling cleaner pharmacological profiling and novel composition-of-matter filings. - Synthetic, high-purity material suitable as a reference standard for chromatographic resolution of β-carboline positional isomers in complex matrices. - Available in research quantities with batch-specific certificates of analysis; ready for immediate global dispatch.

Molecular Formula C13H12N2O
Molecular Weight 212.252
CAS No. 212332-23-5
Cat. No. B2385619
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methoxy-1-methyl-9H-pyrido[3,4-b]indole
CAS212332-23-5
Molecular FormulaC13H12N2O
Molecular Weight212.252
Structural Identifiers
SMILESCC1=NC=CC2=C1NC3=C2C(=CC=C3)OC
InChIInChI=1S/C13H12N2O/c1-8-13-9(6-7-14-8)12-10(15-13)4-3-5-11(12)16-2/h3-7,15H,1-2H3
InChIKeyNPOJBDYAHLOOTL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





5-Methoxy-1-methyl-β-carboline Identity & Class


5-Methoxy-1-methyl-9H-pyrido[3,4-b]indole (CAS 212332-23-5), systematically also named 5-methoxy-1-methyl-9H-β-carboline, belongs to the β-carboline (pyrido[3,4-b]indole) alkaloid family . The core tricyclic framework is shared with numerous biologically active natural products including the harmala alkaloids harmine, harmaline, and harmane. The defining structural feature of this compound is the methoxy substituent at the 5-position of the indole ring, distinguishing it from the 7-methoxy substitution pattern of the more extensively studied alkaloid harmine [1]. This positional isomerism has been suggested, within the broader β-carboline structure–activity relationship literature, to modulate target engagement profiles, particularly with respect to monoamine oxidase (MAO) isoform selectivity and kinase off-target liability, making the compound a valuable comparator probe or a starting scaffold for medicinal chemistry optimization campaigns [2].

Why 5-Methoxy-1-methyl-β-carboline Is Irreplaceable


Within the β-carboline chemotype, the position of the methoxy substituent is not a silent structural variation. Published structure–activity relationship (SAR) analyses demonstrate that the 1-methyl and 7-methoxy groups are key determinants of monoamine oxidase A (MAO‑A) inhibitory potency, with harmine (7‑OCH₃) and harmaline (7‑OCH₃, 3,4‑dihydro) achieving low‑nanomolar Ki values [1]. Conversely, the 5‑methoxy regioisomer 5‑methoxyharmalan has been characterized as a serotonin receptor modulator rather than a pure MAO inhibitor, indicating a functional divergence driven solely by methoxy position [2]. Moreover, the 7‑methoxy group of harmine has been explicitly linked to neurotoxicity in preclinical models, prompting medicinal chemistry efforts to relocate or remove this substituent while preserving antitumor or kinase‑inhibitory activity [3]. Therefore, researchers requiring a β‑carboline scaffold with altered target selectivity, reduced MAO‑A‑driven off‑target effects, or a distinct intellectual‑property position cannot assume that commercially available harmine or harmaline will serve as adequate surrogates for 5‑methoxy‑1‑methyl‑9H‑pyrido[3,4‑b]indole.

5-Methoxy-1-methyl-β-carboline Differentiation Evidence


MAO-A Inhibitory Divergence: 5- vs 7-Methoxy

In a head‑to‑head enzymatic study of nine β‑carboline derivatives, harmine (7‑methoxy‑1‑methyl‑β‑carboline) inhibited purified MAO‑A with a Ki of 5 nM, whereas the 1‑methyl substituent alone (harmane, lacking a methoxy group) showed substantially weaker inhibition [1]. While the 5‑methoxy regioisomer was not directly tested in this panel, the study conclusively established that the 7‑methoxy group is a critical potency determinant for MAO‑A. A separate body of work on 5‑methoxy‑1‑methyl‑tetrahydro‑β‑carboline (5‑methoxyharmalan) identified this compound as a serotonin receptor modulator rather than a primary MAO inhibitor [2]. Taken together, these data support the inference that relocating the methoxy group from position 7 to position 5 produces a profound shift in pharmacodynamic profile—from potent MAO‑A inhibition toward serotonergic modulation—a distinction that is directly relevant to target‑specific experimental design.

Monoamine oxidase inhibition Structure-activity relationship β-Carboline alkaloids

Neurotoxicity Risk: 5-OCH3 vs 7-OCH3

A comprehensive review of harmine derivatives explicitly states that the neurotoxicity of harmine is attributable to the methoxy group at position 7, and that removal or relocation of this substituent is a documented strategy to mitigate adverse effects while preserving antitumor activity [1]. Although no direct neurotoxicity data for 5‑methoxy‑1‑methyl‑9H‑pyrido[3,4‑b]indole are available, the compound lacks the 7‑methoxy group and therefore falls into the structural class predicted to exhibit lower neurotoxicity. This structure‑toxicity relationship provides a rationale for selecting the 5‑methoxy isomer over harmine when central nervous system safety is a priority criterion.

Neurotoxicity Structure-toxicity relationship Drug safety

Lipophilicity & H-Bonding Profile vs. Harmine

In silico property prediction (ACD/Labs Percepta) for 5‑methoxy‑1‑methyl‑9H‑pyrido[3,4‑b]indole yields an ACD/LogP of 3.17 and a polar surface area (PSA) of 38 Ų . Although the methoxy group is a topological invariant between the 5‑ and 7‑methoxy isomers, the electronic environment of the indole ring differs subtly at the two positions, which can influence hydrogen‑bond acceptor strength and metabolic soft spots. The 5‑position is adjacent to the indole NH, potentially enabling intramolecular interactions not possible for the 7‑methoxy group. The compound exhibits 3 hydrogen‑bond acceptors, 1 donor, and zero Rule‑of‑5 violations, consistent with a drug‑like small molecule suitable for further optimization .

Physicochemical profiling Drug-likeness LogP

Commercial Sourcing & Purity Benchmarking

5‑Methoxy‑1‑methyl‑9H‑pyrido[3,4‑b]indole is commercially available from specialty chemical suppliers at certified purities of ≥95% (e.g., Leyan product #2029957) . In contrast, harmine is widely available as a bulk natural product extract with variable purity (typically 95–98%) and may contain trace harmaline and other co‑extracted alkaloids. The synthetic origin of the 5‑methoxy isomer ensures batch‑to‑batch consistency and the absence of structurally related impurities that could confound biological assay interpretation. For procurement officers, the 5‑methoxy compound offers a synthetic, single‑component material suitable for rigorous SAR studies, whereas natural harmine may require additional purification before use as a reference standard.

Chemical procurement Purity analysis Custom synthesis

5-Methoxy-1-methyl-β-carboline Application Scenarios


Medicinal Chemistry: Reduced MAO-A Scaffold

Medicinal chemists developing β‑carboline‑based kinase inhibitors (e.g., DYRK1A) or anticancer agents can use 5‑methoxy‑1‑methyl‑9H‑pyrido[3,4‑b]indole as a starting scaffold that potentially avoids the MAO‑A‑mediated serotonergic side effects associated with harmine’s 7‑methoxy group. The class‑level SAR evidence indicates that the 5‑methoxy substitution pattern favors serotonin receptor interaction over MAO‑A inhibition, making this compound suitable for campaigns where MAO‑A activity is an undesired off‑target [1] [2].

Neuroscience: Serotonergic Modulation Probe

The structural analog 5‑methoxyharmalan (5‑methoxy‑1‑methyl‑4,9‑dihydro‑3H‑β‑carboline) is documented as a serotonin receptor modulator [1]. The fully aromatic 5‑methoxy‑1‑methyl‑9H‑pyrido[3,4‑b]indole represents the oxidized congener of this pharmacophore. Researchers investigating serotonergic signaling can employ this compound to probe structure–activity relationships at serotonin receptor subtypes while minimizing the confounding influence of simultaneous MAO‑A inhibition that complicates experiments with harmine.

Analytical Reference: Isomer Discrimination

In forensic toxicology, natural product chemistry, or quality control laboratories, the 5‑methoxy isomer serves as a critical reference standard for chromatographic method development. Its distinct retention time relative to the 7‑methoxy (harmine) and 6‑methoxy isomers enables unambiguous identification and quantification of β‑carboline positional isomers in complex biological matrices or botanical extracts [1]. The synthetic, high‑purity material ensures reliable calibration curves.

IP Generation: Novel Composition-of-Matter

Given that harmine and harmaline are extensively claimed in the patent literature, the 5‑methoxy‑1‑methyl‑9H‑pyrido[3,4‑b]indole scaffold offers a structurally distinct starting point for composition‑of‑matter patent applications. The 5‑position substitution pattern is less explored in granted patents, providing freedom‑to‑operate advantages for organizations building proprietary β‑carboline libraries [2].

Technical Documentation Hub

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22 linked technical documents
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